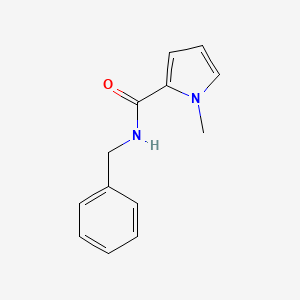

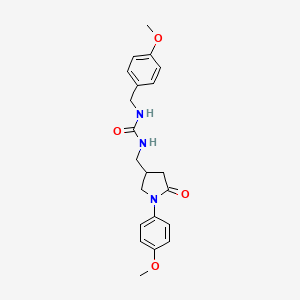

![molecular formula C18H13BrClN3OS B2461910 4-bromo-N-[2-(4-clorofenil)-2H,4H,6H-tieno[3,4-c]pirazol-3-il]benzamida CAS No. 392253-48-4](/img/structure/B2461910.png)

4-bromo-N-[2-(4-clorofenil)-2H,4H,6H-tieno[3,4-c]pirazol-3-il]benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

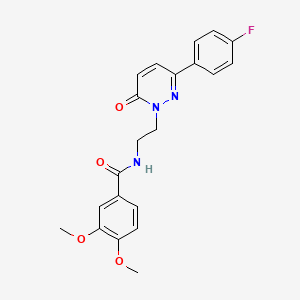

The compound “4-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs and is known to have bioactive properties . The molecule also contains a thienopyrazole group, which is a heterocyclic compound containing sulfur and nitrogen. Thienopyrazoles are known to have various biological activities and are used in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and thienopyrazole), a bromine atom, a chlorine atom, and an amide group. The presence of these functional groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromine and chlorine atoms, which are good leaving groups, and the amide group, which can participate in various reactions. The thienopyrazole ring could also potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine and chlorine atoms would likely make the compound relatively heavy and polar. The amide group could participate in hydrogen bonding, which could influence its solubility properties .Mecanismo De Acción

The mechanism of action of 4-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide involves the inhibition of 4-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide, a protein that plays a crucial role in various cellular processes. 4-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide is involved in the regulation of glycogen synthesis, cell cycle progression, apoptosis, and inflammation. The inhibition of 4-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide by 4-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide has been shown to regulate these processes, leading to potential therapeutic applications.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 4-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide have been extensively studied. The compound has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various neurological disorders. Additionally, the compound's ability to inhibit 4-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide has been shown to regulate cellular processes such as cell cycle progression, apoptosis, and inflammation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 4-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide in lab experiments include its high yield of synthesis, high purity, and potential therapeutic applications. The limitations of using the compound in lab experiments include the need for further studies to determine its safety and efficacy, as well as the need for more extensive research to fully understand its mechanism of action.

Direcciones Futuras

For research on 4-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide include further studies to determine its safety and efficacy in various diseases, including cancer, Alzheimer's disease, bipolar disorder, and diabetes. Additionally, more extensive research is needed to fully understand the compound's mechanism of action and its potential therapeutic applications. Finally, the development of more potent and selective 4-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide inhibitors based on the structure of 4-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide is an area of future research.

Métodos De Síntesis

The synthesis of 4-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide involves the reaction of 4-bromo-N-(4-chlorophenyl)benzamide with 2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazole-5-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, followed by cyclization, and finally, the formation of the desired compound. The yield of the synthesis method is typically high, and the purity of the compound can be achieved through various purification techniques.

Aplicaciones Científicas De Investigación

Análisis Espectroscópico

El compuesto se puede usar en análisis espectroscópico. La investigación espectral teórica y experimental y el análisis conformacional de compuestos similares se han realizado mediante espectroscopia de infrarrojo y teoría funcional de la densidad (DFT) .

Actividad Antimicrobiana

El compuesto puede tener actividad antimicrobiana potencial. Compuestos similares han mostrado una prometedora actividad antimicrobiana en la investigación .

Actividad Anticancerígena

El compuesto podría usarse potencialmente en investigación contra el cáncer. Algunos compuestos relacionados han mostrado una actividad anticancerígena significativa contra ciertos tipos de células cancerosas .

Actividad Antiviral

El compuesto puede tener propiedades antivirales. Los derivados del indol, que comparten una estructura similar, han mostrado actividad antiviral en la investigación .

Actividad Antiinflamatoria

El compuesto podría usarse potencialmente en investigación antiinflamatoria. Algunos compuestos relacionados han mostrado actividades antiinflamatorias y analgésicas .

Acción Insecticida

El compuesto puede tener potencial como insecticida. Se han estudiado compuestos similares por su acción insecticida .

Investigación Operativa

El compuesto podría usarse potencialmente en investigación operativa. Compuestos similares se han utilizado en investigación operativa en ciencias de la ingeniería .

Rendimiento de la Innovación

El compuesto podría usarse potencialmente en investigación sobre el rendimiento de la innovación. Compuestos similares se han utilizado en el análisis del rendimiento de la innovación de la UE en un contexto global .

Safety and Hazards

As with any chemical compound, handling “4-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide” would require appropriate safety measures. The compound could potentially be harmful if inhaled, ingested, or if it comes into contact with skin . It’s also important to consider potential environmental hazards .

Propiedades

IUPAC Name |

4-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrClN3OS/c19-12-3-1-11(2-4-12)18(24)21-17-15-9-25-10-16(15)22-23(17)14-7-5-13(20)6-8-14/h1-8H,9-10H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWRWPIINTOACTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

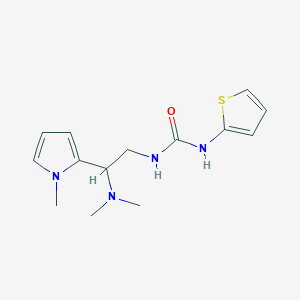

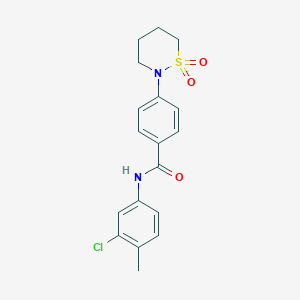

![3-[[6-Bromo-3-(6-bromo-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]amino]benzoic acid](/img/structure/B2461835.png)

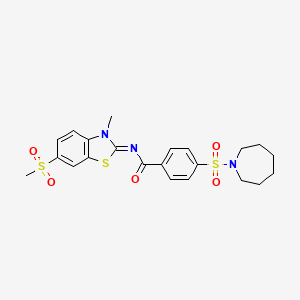

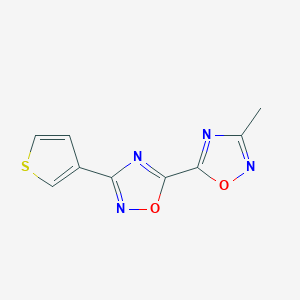

![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2461839.png)

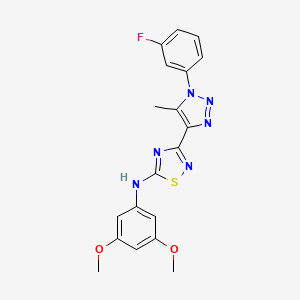

![2-((isopropylthio)methyl)-1H-benzo[d]imidazole](/img/structure/B2461840.png)

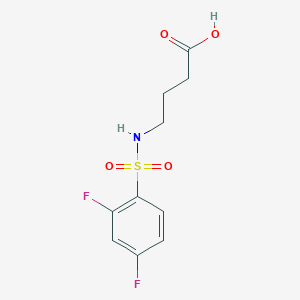

![N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]acetamide](/img/structure/B2461847.png)

![2-(3-Pyridyl)imidazo[1,2-a]pyridine](/img/structure/B2461849.png)